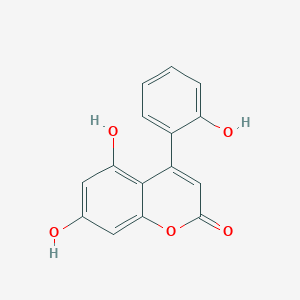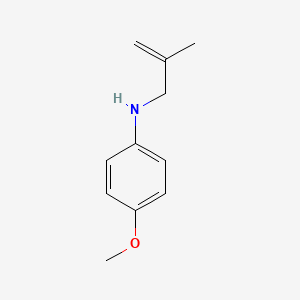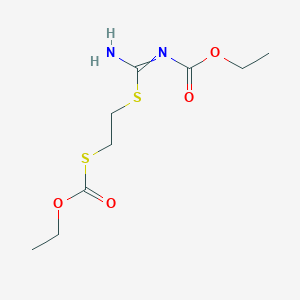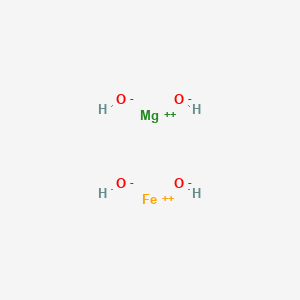
Iron(2+) magnesium hydroxide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) magnesium hydroxide (1/1/4) is a compound that consists of iron(II) ions, magnesium ions, and hydroxide ions in a specific ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+) magnesium hydroxide can be synthesized by mixing solutions containing iron(II) ions and magnesium ions with a hydroxide source. One common method involves the precipitation reaction where a solution of iron(II) sulfate and magnesium sulfate is mixed with sodium hydroxide. The reaction conditions typically involve maintaining a pH of around 10 using sodium hydroxide solution .
Industrial Production Methods
Industrial production of iron(2+) magnesium hydroxide often involves large-scale precipitation reactions. The solutions of iron(II) and magnesium salts are mixed with a hydroxide source under controlled conditions to ensure the desired stoichiometry and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
Iron(2+) magnesium hydroxide undergoes various types of chemical reactions, including:
Oxidation: Iron(II) ions can be oxidized to iron(III) ions in the presence of oxidizing agents.
Reduction: Iron(III) ions can be reduced back to iron(II) ions using reducing agents.
Substitution: Hydroxide ions can be substituted by other anions in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Reagents such as sodium carbonate can be used to substitute hydroxide ions with carbonate ions
Major Products Formed
Oxidation: Iron(III) hydroxide or iron(III) oxide.
Reduction: Iron(II) hydroxide.
Substitution: Magnesium carbonate and iron carbonate
Scientific Research Applications
Iron(2+) magnesium hydroxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iron and magnesium compounds.
Biology: Investigated for its potential role in biological systems and as a nutrient supplement.
Medicine: Studied for its potential use in drug delivery systems and as an antacid.
Industry: Used in water treatment processes for the removal of heavy metals and other contaminants
Mechanism of Action
The mechanism of action of iron(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential ions, influencing cellular processes. In water treatment, it acts as an adsorbent, binding to contaminants and facilitating their removal .
Comparison with Similar Compounds
Iron(2+) magnesium hydroxide can be compared with other similar compounds such as:
Iron(II) hydroxide: Similar in terms of iron content but lacks magnesium.
Magnesium hydroxide: Similar in terms of magnesium content but lacks iron.
Iron(III) hydroxide: Contains iron in a higher oxidation state.
Magnesium carbonate: Contains magnesium but with carbonate ions instead of hydroxide
Properties
CAS No. |
128798-50-5 |
|---|---|
Molecular Formula |
FeH4MgO4 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
magnesium;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
ZIZOLPLDZMECCR-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium perchlorate](/img/structure/B14287841.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
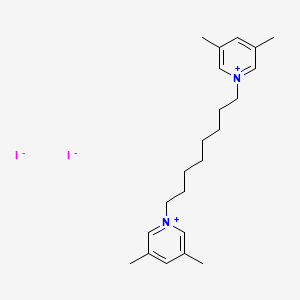
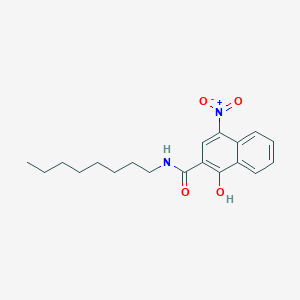
![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
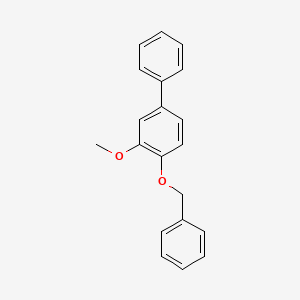
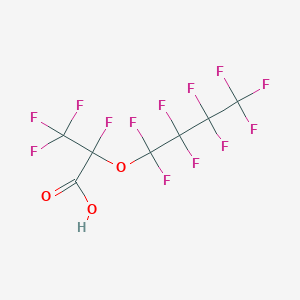
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
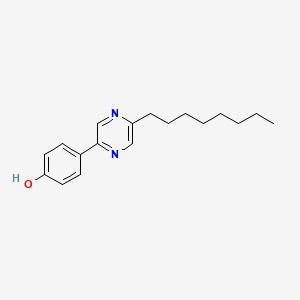
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
